molecular formula C8H7BrClNO B1371703 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone CAS No. 1190198-15-2

1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone

Cat. No.: B1371703
CAS No.: 1190198-15-2
M. Wt: 248.5 g/mol
InChI Key: ZNUVOUZCQNRYGN-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone is an organic compound with the molecular formula C8H7BrClNO It is a pyridine derivative that contains both bromine and chlorine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone can be synthesized through several synthetic routes. One common method involves the bromination and chlorination of 2-methyl-3-pyridinyl ethanone. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone can be compared with other pyridine derivatives that have different substituents. Similar compounds include:

    1-(5-Bromo-2-methyl-3-pyridinyl)-1-ethanone: Lacks the chlorine substituent.

    1-(6-Chloro-2-methyl-3-pyridinyl)-1-ethanone: Lacks the bromine substituent.

    1-(5-Bromo-6-chloro-3-pyridinyl)-1-ethanone: Lacks the methyl group.

The unique combination of bromine, chlorine, and methyl substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(5-bromo-6-chloro-2-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-4-6(5(2)12)3-7(9)8(10)11-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUVOUZCQNRYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1C(=O)C)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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